N-Benzyl-N-nitroso-p-toluenesulfonamide

Descripción

Chemical Identity and Structural Characteristics

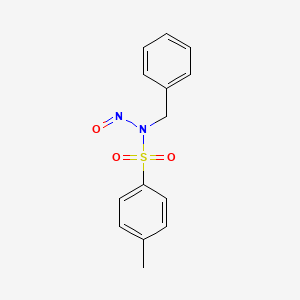

N-Benzyl-N-nitroso-p-toluenesulfonamide possesses the molecular formula C₁₄H₁₄N₂O₃S and exhibits a molecular weight of 290.34 grams per mole. The compound's International Union of Pure and Applied Chemistry name is N-benzyl-4-methyl-N-nitrosobenzenesulfonamide, which precisely describes its structural components. The molecule features a complex architecture incorporating multiple functional groups that contribute to its chemical behavior and reactivity profile.

The structural framework of this compound consists of a central nitrogen atom that serves as the connection point between three distinct molecular segments. The benzyl group (C₆H₅CH₂-) provides aromatic character and influences the compound's solubility properties, while the nitroso group (-N=O) introduces electrophilic reactivity. The p-toluenesulfonamide moiety contributes both electronic and steric effects that modulate the overall chemical behavior of the molecule.

The compound's three-dimensional structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)N=O, which provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C14H14N2O3S/c1-12-7-9-14(10-8-12)20(18,19)16(15-17)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 offers a standardized representation that facilitates database searches and computational analysis.

The chemical structure exhibits specific geometric characteristics that influence its reactivity patterns. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, while the nitroso group maintains a bent configuration that affects the compound's electronic distribution and potential reaction pathways.

Historical Development and Scientific Context

The development of this compound emerged from broader research into nitroso compounds and their synthetic applications. Nitroso compounds have been recognized as important synthetic intermediates since the early development of organic chemistry, with nitrosobenzene being one of the first prototypical examples studied extensively. The historical context of nitroso chemistry dates back to fundamental work by Adolf von Baeyer, who first prepared nitrosobenzene through the reaction of diphenylmercury and nitrosyl bromide.

The synthetic methodology for preparing nitroso compounds has evolved significantly over the decades. Traditional approaches involved the reduction of nitro compounds or oxidation of hydroxylamines, methods that established the foundation for more specialized derivatives like this compound. The Fischer-Hepp rearrangement, which produces aromatic 4-nitrosoanilines from corresponding nitrosamines, represents another important historical development that contributed to the understanding of nitroso compound chemistry.

Recent advances in nitrosoarene chemistry have highlighted the remarkable versatility of these compounds, functioning as both electrophilic and nucleophilic reagents in various organic reactions. This dual reactivity has positioned nitroso compounds as valuable building blocks in contemporary synthetic chemistry, with applications spanning cyclization reactions, coordination chemistry, and materials science. The development of this compound specifically builds upon this rich chemical heritage while introducing unique structural features that expand the synthetic toolkit available to researchers.

The compound's creation and study represent part of ongoing efforts to develop new nitric oxide donors and S-nitrosylation reagents. Research has demonstrated that compounds in this family can serve as donors of nitric oxide groups through S-nitrosylation processes, which involve the attachment of nitric oxide groups to thiol groups of cysteine residues in proteins. This application has opened new avenues for studying protein function and cellular signaling mechanisms.

Nomenclature and Classification within Nitroso Compounds

This compound belongs to the broader classification of N-nitroso compounds, which represent one of several categories within the nitroso chemical family. The systematic classification of nitroso compounds is based on the atom to which the nitroso group (-N=O) is attached, creating distinct subcategories with characteristic properties and reactivity patterns.

The compound falls specifically into the N-nitroso category, where the nitroso group is bonded to a nitrogen atom. This classification distinguishes it from C-nitroso compounds (nitrosoalkanes), S-nitroso compounds (nitrosothiols), and O-nitroso compounds (alkyl nitrites). Each category exhibits unique chemical behavior and applications, with N-nitroso compounds often serving as important intermediates in organic synthesis and exhibiting distinctive reactivity toward nucleophiles and electrophiles.

Within the N-nitroso classification, the compound can be further categorized as a nitrosamide due to the presence of the sulfonamide functionality. This structural feature distinguishes it from simple nitrosamines and provides additional synthetic utility through the electron-withdrawing effects of the sulfonyl group. The p-toluenesulfonamide component introduces aromatic character and specific electronic effects that influence the compound's overall reactivity profile.

The Chemical Abstracts Service registry number 33528-13-1 provides a unique identifier for this compound within chemical databases and literature. Alternative nomenclature systems include various synonyms such as N-benzyl-4-methyl-N-nitrosobenzenesulfonamide and N-nitroso-N-benzyl-p-toluenesulphonamide, reflecting different naming conventions and regional preferences.

Propiedades

IUPAC Name |

N-benzyl-4-methyl-N-nitrosobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-12-7-9-14(10-8-12)20(18,19)16(15-17)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXELPGWSCCGNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399508 | |

| Record name | N-Benzyl-N-nitroso-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33528-13-1 | |

| Record name | N-Benzyl-N-nitroso-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-N-nitroso-p-toluenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of N-Benzyl-p-toluenesulfonamide

-

- p-Toluenesulfonyl chloride or anhydrous p-toluenesulfonic acid

- Benzylamine

-

- Solvent: Dichloromethane or similar inert organic solvent

- Temperature: Typically 20–40°C

- Catalyst: Solid acid catalysts such as SO₄²⁻/PIM-type polymers or other super-strong acid catalysts can be used to enhance conversion and yield

- Molecular sieves (5A type) are often added to remove water and drive the reaction forward

Procedure:

The p-toluenesulfonyl chloride or acid is dissolved in dichloromethane with the catalyst and molecular sieves. Benzylamine is added slowly, and the mixture is stirred for several hours at controlled temperature. After completion, the reaction mixture is filtered to remove solids, washed with acid and base solutions to remove impurities, dried over anhydrous sodium sulfate, and the solvent is recovered by distillation. The crude N-benzyl-p-toluenesulfonamide is then purified by washing with 50% ethanol-water and drying.Yields and Conversion:

Conversion rates of p-toluenesulfonic acid derivatives can reach approximately 80%, with isolated yields of N-alkyl p-toluenesulfonamides (including benzyl derivatives) around 70% under optimized conditions.

Nitrosation to Form this compound

-

- N-Benzyl-p-toluenesulfonamide (prepared as above)

- Sodium nitrite (NaNO₂)

- Acidic medium (commonly glacial acetic acid or other suitable acids)

-

- Temperature: Typically 0–5°C to control the nitrosation rate and avoid decomposition

- Stirring under inert atmosphere may be employed to prevent oxidation or side reactions

Procedure:

Sodium nitrite is dissolved in the acidic medium and added slowly to a cooled solution of N-benzyl-p-toluenesulfonamide. The reaction mixture is stirred for a defined period to ensure complete nitrosation. The product precipitates or can be extracted with organic solvents. Purification involves recrystallization or chromatographic techniques to isolate pure this compound.Notes on Stability:

The nitroso compound is relatively stable in solution and releases nitric oxide slowly, which is advantageous for biological studies. However, care must be taken to avoid exposure to light and heat, which can cause decomposition.

Polymer-Supported Derivatizing Agent Variant

A notable advancement in preparation involves immobilizing this compound on polymer supports such as poly(styrene-co-divinylbenzene) beads. This polymer-supported reagent offers:

- Easier purification since impurities remain bound to the polymer

- Enhanced stability and reusability of the reagent

- Simplified handling in derivatization reactions, especially for analytical applications such as nerve agent marker detection.

The polymer-supported synthesis involves covalent attachment of the sulfonamide moiety to the polymer backbone, followed by nitrosation on the solid phase. This method improves the overall efficiency and safety of handling nitroso compounds.

Comparative Data Table of Preparation Parameters

| Step | Reactants/Conditions | Temperature (°C) | Catalyst/Support | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Benzyl-p-toluenesulfonamide formation | p-Toluenesulfonyl chloride + benzylamine + dichloromethane | 20–40 | SO₄²⁻/PIM polymer + 5A molecular sieves | ~70 | High conversion with catalyst and sieves |

| Nitrosation | N-Benzyl-p-toluenesulfonamide + NaNO₂ + acetic acid | 0–5 | None (acidic medium) | Variable | Controlled addition to avoid decomposition |

| Polymer-supported synthesis | Polymer-bound sulfonamide + nitrosation reagents | Ambient | Polymer support (PS-DVB beads) | Not specified | Easier purification, reusable reagent |

Research Findings and Notes

- The nitrosation step is critical and must be carefully controlled to prevent side reactions and degradation of the nitroso group.

- The use of solid acid catalysts and molecular sieves in the sulfonamide formation step significantly improves yield and purity by removing water and driving the reaction equilibrium forward.

- Polymer-supported this compound reagents have been shown to be effective in analytical chemistry applications, providing a stable and reusable alternative to the free compound.

- The compound’s stability and slow nitric oxide release make it valuable for biological studies involving S-nitrosylation, but it requires careful storage conditions to maintain integrity.

Análisis De Reacciones Químicas

Types of Reactions: N-Benzyl-N-nitroso-p-toluenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amine derivatives.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed:

Oxidation: Nitro derivatives of this compound.

Reduction: Amine derivatives of this compound.

Substitution: Various substituted derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Organic Synthesis

N-Benzyl-N-nitroso-p-toluenesulfonamide is primarily used as a reagent in organic synthesis. It serves as a nitrosylating agent, facilitating the introduction of nitroso groups into various organic compounds. This property is particularly useful in the synthesis of diazomethane derivatives, which are valuable intermediates in organic reactions.

Case Study: Diazomethane Synthesis

In a study involving the synthesis of diazomethane, this compound was utilized as a precursor. The reaction conditions were optimized to yield high purity diazomethane with minimal byproducts, showcasing the compound's effectiveness as a nitrosylating agent .

Biochemical Applications

This compound has been investigated for its effects on muscle contraction mechanisms. Research indicates that it can inhibit the contraction of fast skeletal muscle fibers by affecting the actomyosin ATPase cycle.

Analytical Chemistry

This compound has been employed as a derivatizing agent in analytical chemistry, particularly for the detection and quantification of acidic markers associated with nerve agents.

Polymer-Supported Derivatization

A novel approach involving polymer-supported this compound has been developed for the derivatization of nerve agent markers. This method enhances sensitivity and specificity in analytical assays, making it an important tool in environmental monitoring and forensic science .

Mecanismo De Acción

The mechanism of action of N-Benzyl-N-nitroso-p-toluenesulfonamide involves the interaction of its nitroso group with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects on cellular processes .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following compounds are compared based on substituents, reactivity, and applications:

Reactivity and Mechanism

- Nitroso Group Transfer: Diazald (N-methyl variant) exhibits rapid nitroso transfer to amines, driven by electron-withdrawing groups on the aromatic ring .

- Microemulsion Behavior : Studies on Diazald in water/AOT/isooctane microemulsions show reaction localization at surfactant interfaces . The benzyl variant’s behavior in such systems remains unexplored but may differ due to hydrophobicity.

Q & A

Q. What are the recommended synthetic routes for preparing N-Benzyl-N-nitroso-p-toluenesulfonamide, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves nitrosation of N-benzyl-p-toluenesulfonamide using nitrous acid derivatives. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.

- Temperature control : Exothermic nitrosation requires maintaining 0–5°C to prevent side reactions .

- Stoichiometry : Excess nitrosating agent (e.g., NaNO₂/HCl) ensures complete conversion. For safer handling, polymer-supported synthesis reduces explosion risks by immobilizing reactive intermediates, achieving a loading capacity of 2.0 ± 0.1 mmol/g .

Q. How is this compound characterized to confirm structural integrity and purity?

Methodological Answer: Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to verify nitroso and benzyl group presence; FT-IR for sulfonamide and N=O stretches.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% typically required).

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values. Stability studies (e.g., TGA/DSC) under nitrogen can detect decomposition thresholds .

Advanced Research Questions

Q. How does the nitroso group reactivity in this compound compare to N-methyl derivatives in nucleophilic substitution reactions?

Methodological Answer: The benzyl group’s electron-donating effects reduce nitroso group electrophilicity compared to N-methyl derivatives (e.g., MNTS). Kinetic studies using UV-Vis spectroscopy under pseudo-first-order conditions can quantify reactivity differences. For example:

Q. What methodologies are effective in analyzing the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability profiles are assessed via:

- Hydrolysis kinetics : Monitor degradation in buffered solutions (pH 7–12) using HPLC. Basic conditions (pH >10) accelerate hydrolysis, with rate constants increasing 10-fold per pH unit .

- Micellar media : SDS or TTABr micelles stabilize the compound by encapsulating it, reducing hydrolysis rates by 50% at 25°C .

- Thermal stability : Isothermal calorimetry at 40–60°C identifies Arrhenius parameters (Eₐ ≈ 80 kJ/mol) .

Q. How does polymer-supported this compound improve safety and efficiency in derivatizing acidic biomarkers?

Methodological Answer: Polymer immobilization (e.g., styrene-co-divinylbenzene beads) offers:

- Safety : Byproduct retention on the polymer minimizes explosion risks during phenyldiazomethane (PDM) generation .

- Efficiency : Simplified purification via filtration yields PDM with >98% purity.

- Applications : On-flow LC-UV-NMR analysis of nerve agent biomarkers (e.g., pinacolyl methylphosphonic acid) demonstrates enhanced sensitivity and reduced matrix interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.